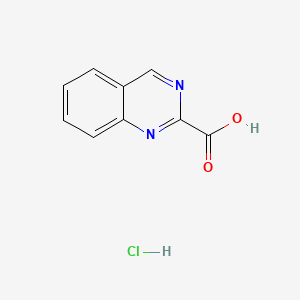

Quinazoline-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

quinazoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQONKJAALXRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671240 | |

| Record name | Quinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204811-24-4 | |

| Record name | 2-Quinazolinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204811-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinazoline-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Quinazoline-2-carboxylic acid hydrochloride synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of Quinazoline-2-carboxylic acid Hydrochloride

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4][5] Several U.S. FDA-approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic relevance.[1][2] Quinazoline-2-carboxylic acid, in particular, serves as a critical building block and a key intermediate in the synthesis of more complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis mechanism, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Mechanism: From Isatin to Quinazoline

While numerous routes to the quinazoline ring exist, a prevalent and insightful pathway for synthesizing quinazoline-carboxylic acid derivatives begins with isatin (1H-indole-2,3-dione). This approach is advantageous due to the commercial availability of isatin and its inherent reactivity, which allows for a logical and efficient construction of the target molecule. The mechanism can be dissected into a sequence of well-defined chemical transformations.

A plausible and efficient mechanism involves a base-catalyzed ring-opening of isatin, followed by a cyclocondensation reaction with a suitable nitrogen source, such as urea. This multi-step, one-pot process is a classic example of constructing heterocyclic systems through the strategic cleavage and formation of bonds.

Step 1: Base-Catalyzed Hydrolytic Ring Opening of Isatin

The synthesis is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the C2-carbonyl (amide carbonyl) of the isatin ring. This is the more electrophilic carbonyl carbon. The resulting tetrahedral intermediate undergoes ring fission by cleaving the amide bond, a process often facilitated by heating.[6] This hydrolysis yields the salt of 2-aminophenylglyoxylic acid (isatinic acid), which is the key open-chain intermediate for the subsequent cyclization step.

Step 2: Condensation with Urea

The 2-aminophenylglyoxylic acid intermediate possesses two key functional groups: an aromatic amine and an α-keto acid. In the presence of urea, a condensation reaction occurs. One of the amino groups of urea acts as a nucleophile, attacking the ketonic carbonyl carbon of the 2-aminophenylglyoxylic acid. This forms a carbinolamine intermediate.

Step 3: Intramolecular Cyclization and Dehydration

The newly formed intermediate is primed for an intramolecular cyclization. The second amino group of the urea moiety attacks the carboxylic acid group (or its corresponding carboxylate), leading to the formation of a six-membered heterocyclic ring. This step is followed by a sequence of dehydration events. The loss of one water molecule from the carbinolamine formed in the previous step and another from the cyclized intermediate drives the reaction towards the formation of a stable, aromatic quinazoline ring system.

Step 4: Formation of Quinazoline-2-carboxylic acid

Through the condensation, cyclization, and subsequent aromatization via dehydration, the stable quinazoline-2-carboxylic acid is formed. The reaction is designed to selectively place the carboxylic acid group at the 2-position of the quinazoline ring, a direct consequence of the connectivity established during the cyclocondensation with urea.

Step 5: Hydrochloride Salt Formation

The final step involves the acidification of the reaction mixture with hydrochloric acid (HCl). The quinazoline ring contains two basic nitrogen atoms (at positions 1 and 3). Protonation by HCl forms the stable, crystalline this compound salt, which often aids in purification by precipitation from the aqueous solution.

Visualizing the Synthesis Mechanism

The following diagram illustrates the step-by-step molecular transformations from isatin to the final hydrochloride salt.

Sources

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Quinazoline-2-carboxylic acid Hydrochloride

Executive Summary and Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer and antimalarial properties.[3] Quinazoline-2-carboxylic acid hydrochloride serves as a key synthetic intermediate and a subject of study in its own right. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery, process chemistry, and formulation science, as these parameters directly influence its synthesis, handling, stability, and potential biological behavior.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind experimental methodologies and provides field-proven protocols for property determination. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Core Physical Properties

Accurate identification is the bedrock of any scientific investigation. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | quinazoline-2-carboxylic acid;hydrochloride | N/A |

| Chemical Formula | C₉H₆N₂O₂ · HCl | [4] |

| Molecular Weight | 210.62 g/mol | [4] |

| CAS Number | 1204811-24-4 | [4] |

| Appearance | White to off-white solid | [4] |

| SMILES String | O=C(O)C1=NC2=CC=CC=C2C=N1.Cl | |

| InChI Key | TYQONKJAALXRAF-UHFFFAOYSA-N |

Thermal Analysis: Melting Point

The melting point is a critical indicator of purity and is vital for process safety and formulation development (e.g., hot-melt extrusion). While specific experimental data for the hydrochloride salt is not widely published, the related compound, quinaldic acid (quinoline-2-carboxylic acid), has a melting point of 156-158 °C.[5][6] The hydrochloride salt is expected to have a different, likely higher, melting point due to its ionic character and crystalline lattice energy.

This protocol follows the standard principles outlined in pharmacopeias for determining the melting range.

-

Sample Preparation: Gently crush a small amount of the dry solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Tap the sealed end of the tube on a hard surface to pack the sample into a dense column of 2-4 mm at the bottom.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a rapid rate (e.g., 10 °C/min) to a temperature approximately 30 °C below the expected melting point.

-

Determination: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. A narrow melting range (<2 °C) is indicative of high purity.

Solution-State Properties: The Key to Biological Action

The behavior of a compound in solution governs its absorption, distribution, and interaction with biological targets. For an ionizable molecule like this compound, solubility and dissociation constants (pKa) are the most critical parameters.

Aqueous Solubility

As a hydrochloride salt, the compound is expected to exhibit significantly higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH, due to the protonation of the quinazoline ring system. The parent quinazoline is described as soluble in water.[3] For context, the structurally similar quinaldic acid has a reported water solubility of 14.0 mg/mL.[5][7]

This is the gold-standard method for determining thermodynamic equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a series of vials containing buffers of different, known pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25 °C or 37 °C) for a period sufficient to reach equilibrium (24-48 hours is common). The extended time ensures the dissolution rate is not a confounding factor.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a syringe filter (e.g., 0.22 µm PVDF) that has been validated for low drug binding.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Validation: The presence of remaining solid in the vials at the end of the experiment validates that equilibrium saturation was achieved.

Dissociation Constants (pKa)

This compound has two key ionizable centers: the quinazoline ring system and the carboxylic acid group.

-

The quinazoline ring is basic. The pKa of the parent quinazoline is approximately 3.51, corresponding to the protonation at the N3 position.[3]

-

The carboxylic acid group is acidic, with an estimated pKa in the range of 2-3, typical for a carboxylic acid adjacent to an electron-withdrawing heterocyclic system.

These two pKa values dictate the dominant ionic species of the molecule at any given pH, which profoundly affects its properties like solubility, lipophilicity, and cell membrane permeability.

Caption: A typical workflow for a forced degradation study.

Conclusion

This compound is a valuable chemical entity with physicochemical properties that are highly dependent on solution pH. Its character as a hydrochloride salt enhances aqueous solubility, a desirable trait for many applications. However, its potential for hydrolysis under harsh acidic conditions requires careful consideration during handling, storage, and formulation. The provided protocols offer a robust framework for researchers to experimentally determine the key parameters for their specific batches of material, ensuring data integrity and project success. A complete experimental characterization of its thermal properties, solubility profile, and pKa values is a recommended first step for any new research or development program involving this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19006950, Quinazoline-2-carboxylic acid. Retrieved January 16, 2026 from [Link].

-

PubChemLite (n.d.). This compound (C9H6N2O2). Retrieved January 16, 2026 from [Link].

-

Alagarsamy, V., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(9), 2276. Available from [Link].

-

Human Metabolome Database (2023). Showing metabocard for Quinaldic acid (HMDB0000842). Retrieved January 16, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7124, Quinaldic Acid. Retrieved January 16, 2026 from [Link].

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from [Link].

-

Semantic Scholar (n.d.). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Retrieved January 16, 2026 from [Link].

-

DergiPark (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved January 16, 2026 from [Link].

-

Ottokemi (n.d.). Quinaldic acid, GR 98%+. Retrieved January 16, 2026 from [Link].

-

Wikipedia (n.d.). Quinazoline. Retrieved January 16, 2026 from [Link].

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS:1204811-24-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinaldic acid, GR 98%+ 93-10-7 India [ottokemi.com]

- 7. Human Metabolome Database: Showing metabocard for Quinaldic acid (HMDB0000842) [hmdb.ca]

An In-depth Technical Guide to Quinazoline-2-carboxylic Acid Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

A comprehensive technical guide on quinazoline-2-carboxylic acid hydrochloride has been developed to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's synthesis, physicochemical properties, and its burgeoning role in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory research.

Core Identification and Structural Elucidation

CAS Number: 1204811-24-4[1][2]

Chemical Structure:

This compound is the hydrochloride salt of quinazoline-2-carboxylic acid. The core structure consists of a bicyclic aromatic heterocycle, where a pyrimidine ring is fused to a benzene ring. The carboxylic acid group at the 2-position is a key feature influencing its biological activity. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable property for experimental and pharmaceutical applications.

Molecular Formula: C₉H₆N₂O₂ · HCl[1][3]

Molecular Weight: 210.62 g/mol [1][3]

SMILES String: O=C(O)C1=NC2=CC=CC=C2C=N1.Cl[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key computed and experimental data for the parent compound, quinazoline-2-carboxylic acid, which provides a strong indication of the properties of its hydrochloride salt.

| Property | Value | Source |

| Molecular Weight | 174.16 g/mol | PubChem[4] |

| XLogP3 | 1.5 | PubChem[4] |

| Topological Polar Surface Area | 63.1 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Form | Solid | Sigma-Aldrich[3] |

Synthesis and Characterization

The synthesis of the quinazoline scaffold is a well-established area of organic chemistry, with several named reactions providing access to this versatile heterocyclic system. The first synthesis of a quinazoline derivative was reported in 1895 by Bischler and Lang through the decarboxylation of a 2-carboxy derivative.[5] A more general and widely used method is the Niementowski reaction, which involves the condensation of anthranilic acid with amides.[5]

Proposed Synthetic Workflow

Caption: Proposed general synthetic workflow for this compound.

Experimental Protocol: General Synthesis of a Quinazoline-4-Carboxylic Acid Derivative

This protocol is adapted from a one-pot, three-component synthesis of a 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid and serves as a foundational method that can be adapted for the synthesis of the 2-unsubstituted analogue.[6]

-

Hydrolysis of Isatin: Isatin is hydrolyzed in an alkaline medium (e.g., aqueous NaOH) to yield (2-aminophenyl)-oxo-acetic acid sodium salt.

-

One-Pot Condensation: The resulting salt is then subjected to a one-pot, three-component condensation reaction with an appropriate aldehyde (or a formaldehyde equivalent for the 2-unsubstituted product) and ammonium acetate.

-

Acidification: The reaction mixture is then acidified with a mineral acid, such as HCl, to precipitate the quinazoline carboxylic acid derivative.[6]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene.[6]

Note: The conversion of a quinazoline-4-carboxylic acid to a quinazoline-2-carboxylic acid would require subsequent synthetic steps, potentially involving decarboxylation and re-introduction of the carboxylic acid group at the 2-position, a non-trivial transformation.

Characterization

The structure of the synthesized compound should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. While specific spectral data for the hydrochloride salt is not widely published, the spectra of the parent quinazoline can provide a reference.[7][8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Activity and Applications in Drug Discovery

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[10] Derivatives of quinazoline have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[10][11]

Anticancer Potential

Numerous quinazoline derivatives have been investigated as potential anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.[10][11][12][13]

-

Cytotoxicity against Cancer Cell Lines: While specific IC₅₀ values for this compound are not extensively reported, related quinazoline derivatives have shown significant cytotoxicity. For instance, certain 2,4-disubstituted quinazolines have demonstrated potent activity against MCF-7 (breast cancer), A549 (lung cancer), and K-562 (leukemia) cell lines with IC₅₀ values of less than 10 µM.[13] Other quinazoline derivatives have shown IC₅₀ values in the low micromolar range against HeLa (cervical cancer) and MDA-MB231 (breast cancer) cell lines.[12] A novel series of quinazoline derivatives exhibited low micromolar cytotoxicity towards MGC-803 (gastric cancer), MCF-7, PC-9 (lung cancer), A549, and H1975 (lung cancer) cell lines, with one compound showing an IC₅₀ of 0.85 µM against MGC-803 cells.[10]

Table of Anticancer Activity of Selected Quinazoline Derivatives:

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 2,4-Disubstituted Quinazoline | MCF-7, A549, K-562 | < 10 | [13] |

| Novel Quinazoline Derivative | HeLa | 1.85 - 2.81 | [12] |

| Novel Quinazoline Derivative | MDA-MB231 | 1.85 - 2.81 | [12] |

| Novel Quinazoline Derivative | MGC-803 | 0.85 | [10] |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative | Aurora A | 0.0844 | [1] |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative | Aurora B | 0.01409 | [1] |

| Quinazoline-1,2,4-thiadiazole amide derivative | A549 | 0.02 | [1] |

| 1,2,3-triazole-1,3,4-oxadiazole-quinazoline hybrid | PC-3, A549, MCF-7, A2780 | 0.016 - 0.19 | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives are also a significant area of research. Several studies have pointed to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway as a key mechanism of action.[14][15][16][17]

-

Mechanism of Action - NF-κB Inhibition: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α. The inhibition of NF-κB activation is a major target for anti-inflammatory drug discovery.[14][18] Certain quinazoline derivatives have been shown to inhibit NF-κB transcriptional activation and subsequent TNF-α production.[16] One study reported that a fluorine-substituted benzo[h]quinazoline-2-amine derivative significantly reduced the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway.[15]

Caption: Proposed mechanism of anti-inflammatory action of quinazoline derivatives via inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Future Directions and Conclusion

This compound represents a foundational molecule within the broader class of biologically active quinazolines. While much of the current research focuses on more complex derivatives, the core scaffold holds significant promise for the development of novel therapeutics.

Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol for this compound to facilitate its accessibility to the research community.

-

Conducting comprehensive in vitro and in vivo studies to determine the specific anticancer and anti-inflammatory efficacy of this compound and to elucidate its precise mechanisms of action.

-

Utilizing quinazoline-2-carboxylic acid as a starting point for the rational design and synthesis of new libraries of derivatives with improved potency and selectivity for specific biological targets.

References

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC. [Link]

-

Synthesis and anticancer activity of new quinazoline derivatives. PubMed. [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. National Institutes of Health. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities. PubMed. [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

-

Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation. PubMed. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

-

Quinazoline | C8H6N2 | CID 9210. PubChem. [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. National Institutes of Health. [Link]

-

Quinazoline-2-carboxylic acid | C9H6N2O2 | CID 19006950. PubChem. [Link]

-

Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. PubMed. [Link]

-

The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. ResearchGate. [Link]

-

Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. [Link]

-

Quinazoline-2-carboxylic acid. PubChem. [Link]

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

-

Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. National Institutes of Health. [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

-

Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. ResearchGate. [Link]

-

This compound (C9H6N2O2). PubChemLite. [Link]

-

Quinazoline - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

Sources

- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinazoline(253-82-7) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer activity of new quinazoline derivatives [pubmed.ncbi.nlm.nih.gov]

- 13. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 18. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinazoline scaffold, a fused heterocyclic system of a benzene and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its remarkable synthetic versatility and ability to interact with a multitude of biological targets have propelled it to the forefront of drug discovery, yielding a diverse array of clinically approved therapeutics.[2][3] This guide provides a comprehensive technical overview of the biological significance of the quinazoline core, delving into its fundamental chemical properties, diverse mechanisms of action, and extensive therapeutic applications. We will explore its critical role as a kinase inhibitor, particularly targeting the Epidermal Growth Factor Receptor (EGFR), and its impact on other cellular processes such as tubulin polymerization and DNA repair. Furthermore, this guide will furnish detailed experimental protocols for the synthesis of the quinazoline scaffold and for key biological assays essential for the evaluation of novel quinazoline-based drug candidates.

The Quinazoline Core: Physicochemical Properties and Structure-Activity Relationships

The quinazoline nucleus, with the chemical formula C₈H₆N₂, is a light yellow crystalline solid.[4] Its planar structure and the presence of nitrogen atoms in the pyrimidine ring create a unique electronic environment, making it an ideal scaffold for molecular recognition by biological targets.[2] The therapeutic efficacy of quinazoline derivatives is profoundly influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[5]

Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profile of quinazoline-based compounds. Key positions for substitution that significantly impact biological activity include:

-

C2 and C4 Positions: Modifications at these positions on the pyrimidine ring are crucial for modulating potency and selectivity. For instance, in the widely studied 4-anilinoquinazoline series of EGFR inhibitors, the aniline moiety at the C4 position is essential for binding to the ATP pocket of the kinase domain.[6]

-

C6 and C7 Positions: Substitutions on the benzene ring, particularly at the C6 and C7 positions, influence pharmacokinetic properties and can enhance target engagement. Electron-donating groups at these positions have been shown to increase the anticancer activity of certain derivatives.[7]

The strategic placement of various functional groups allows for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties and its interaction with specific biological targets.

Therapeutic Applications and Mechanisms of Action

The quinazoline scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[4][8][9]

Anticancer Activity: A Dominant Role

The most profound impact of the quinazoline scaffold has been in the field of oncology.[6] Several FDA-approved anticancer drugs are based on this core structure, primarily functioning as kinase inhibitors.[6]

Receptor tyrosine kinases (RTKs) are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[10] Dysregulation of these pathways is a hallmark of many cancers. Quinazoline derivatives have been successfully developed as potent inhibitors of several kinases, most notably EGFR.[11]

Approved Quinazoline-Based Kinase Inhibitors:

| Drug | Target(s) | FDA Approval Year | Indication | Reference |

| Gefitinib | EGFR | 2003 | Non-Small Cell Lung Cancer (NSCLC) | [6][12] |

| Erlotinib | EGFR | 2004 | NSCLC, Pancreatic Cancer | [6][12] |

| Lapatinib | EGFR, HER2 | 2007 | Breast Cancer | [11][12] |

| Afatinib | EGFR, HER2 | 2013 | NSCLC | [11][12] |

| Vandetanib | VEGFR, EGFR, RET | 2011 | Medullary Thyroid Cancer | [6][10] |

| Dacomitinib | EGFR, HER2, HER4 | 2018 | NSCLC | [11] |

Mechanism of Action: EGFR Inhibition

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of EGFR, preventing the phosphorylation of downstream signaling molecules.[11][12] This blockade of the EGFR signaling cascade ultimately leads to the inhibition of cancer cell proliferation and survival.[12]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by quinazoline inhibitors.

Microtubules, dynamic polymers of tubulin, are essential for cell division.[10] Some quinazoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[5][10]

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA repair pathway.[7] Inhibition of PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality. Certain quinazoline-4-one derivatives have been identified as potent PARP inhibitors, highlighting another avenue for their anticancer activity.[6][7]

Antimicrobial Activity

Quinazoline derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[9][13] Structural modifications, such as the introduction of halogen atoms at the C6 and C8 positions and various substituents at the C2 and C3 positions, have been shown to enhance their antimicrobial potency.[14]

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives are often attributed to their ability to modulate key inflammatory mediators.[15] This includes the inhibition of enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokines.[15][16]

Anticonvulsant Activity

Several quinazoline derivatives have been investigated for their potential as anticonvulsant agents.[1][17] Their mechanism of action in this context is often linked to their interaction with GABA-A receptors in the central nervous system.[17]

Experimental Protocols

Synthesis of the Quinazoline Core

A common and versatile method for the synthesis of the quinazoline scaffold is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides.[18][19]

Step-by-Step Protocol: Niementowski Quinazoline Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and formamide (excess, acts as both reactant and solvent).

-

Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation: The solid product that precipitates out is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield the pure quinazolin-4(3H)-one.

Biological Assays

This assay measures the ability of a compound to inhibit the kinase activity of EGFR.

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) substrate

-

Test quinazoline compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Luminometer

Step-by-Step Protocol:

-

Prepare Reagents: Prepare serial dilutions of the test quinazoline compound in the kinase assay buffer. Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate.

-

Kinase Reaction: In a 96-well plate, add the diluted test compound. Add the recombinant EGFR kinase to each well (except for the "no enzyme" control). Initiate the reaction by adding the ATP/substrate master mix.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[1][20][21]

This assay monitors the effect of a compound on the polymerization of tubulin into microtubules.[11][22]

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

Fluorescent reporter dye (e.g., DAPI)

-

Test quinazoline compound

-

Fluorometric plate reader

Step-by-Step Protocol:

-

Prepare Reagents: Prepare a tubulin solution in the polymerization buffer on ice. Prepare serial dilutions of the test quinazoline compound.

-

Assay Setup: In a pre-warmed 96-well plate, add the diluted test compound.

-

Initiate Polymerization: Add the cold tubulin solution containing GTP and the fluorescent reporter dye to each well.

-

Data Acquisition: Immediately place the plate in a fluorometric plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.[11][23]

Future Perspectives

The quinazoline scaffold continues to be a fertile ground for drug discovery.[24] Current research is focused on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of quinazoline-based compounds as dual or multi-target inhibitors is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[25] Furthermore, the application of this versatile scaffold is expanding beyond oncology to other therapeutic areas, including neurodegenerative and infectious diseases.[26]

Conclusion

The quinazoline scaffold has unequivocally established its significance in medicinal chemistry and drug development. Its inherent structural features, coupled with the vast possibilities for chemical modification, have led to the creation of a multitude of life-saving drugs. The continued exploration of this remarkable heterocyclic system promises to deliver the next generation of innovative therapeutics to address unmet medical needs.

References

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). International Journal of Molecular Sciences.

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Scientia Pharmaceutica.

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules.

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules.

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Pharmaceuticals.

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2020). RSC Advances.

-

Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (2015). Expert Opinion on Therapeutic Patents.

-

An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023). Medicinal Chemistry.

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2023). International Journal of Innovative Research in Technology.

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry.

-

Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024). World Journal of Advanced Research and Reviews.

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). ACS Omega.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules.

-

An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. (2023). Medicinal Chemistry.

-

Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). (2018). Expert Opinion on Therapeutic Patents.

-

Quinazoline. (n.d.). In Wikipedia. Retrieved January 16, 2026, from

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). DARU Journal of Pharmaceutical Sciences.

-

Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2023). Molecules.

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). International Journal of Molecular Sciences.

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2017). Scientific Reports.

-

Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives. (2011). E-Journal of Chemistry.

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2017). Molecules.

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.

-

PARP assay for inhibitors. (n.d.). BMG LABTECH.

-

Process for the preparation of gefitinib. (2013). Google Patents.

-

Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal.

-

Quinazoline synthesis. (n.d.). Organic Chemistry Portal.

-

Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. (2016). DARU Journal of Pharmaceutical Sciences.

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2022). Molecules.

-

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quinazolinone Derivatives. (2025). Benchchem.

-

Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.

-

Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (2023). Asian Journal of Pharmaceutical and Clinical Research.

-

PARP Universal Colorimetric Assay. (n.d.). R&D Systems.

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbiology, Epidemiology and Immunobiology.

- EGFR Biochemical Assays. (n.d.). [Source not explicitly provided, but likely a research article supplement].

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2016). Journal of Medicinal Chemistry.

-

Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (2012). FABAD Journal of Pharmaceutical Sciences.

-

EGFR Kinase Assay. (n.d.). Promega Corporation.

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.

-

Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience.

-

INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. (2011). Rasayan Journal of Chemistry.

-

Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols.

-

Design, Synthesis and Preliminary Pharmacological Screening (antimicrobial, analgesic and anti-inflammatory activity) of Some Novel Quinazoline Derivatives. (2017). Journal of Applied Pharmaceutical Science.

-

Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors. (2023). European Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-protocol.org [bio-protocol.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journaljpri.com [journaljpri.com]

- 19. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 20. promega.com [promega.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. maxanim.com [maxanim.com]

- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Quinazoline-2-carboxylic Acid Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Promise of the Quinazoline Nucleus

The quinazoline scaffold, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs for a wide array of diseases.[2][3] These include agents with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4] The therapeutic success of quinazoline-based drugs stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a variety of biological targets.

Within the diverse family of quinazoline derivatives, quinazoline-2-carboxylic acid hydrochloride emerges as a particularly valuable and versatile building block. The carboxylic acid moiety at the 2-position provides a convenient handle for a wide range of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, offering both theoretical insights and practical, field-proven protocols to empower researchers in their drug discovery endeavors.

Core Synthesis and Physicochemical Properties

A reliable and efficient synthesis of the core building block is paramount for any medicinal chemistry program. While various methods exist for the synthesis of the quinazoline scaffold, a common and effective approach for obtaining quinazoline-2-carboxylic acid involves the cyclocondensation of an appropriate ortho-substituted aniline derivative with a two-carbon electrophile.[5]

Synthesis of this compound

A plausible and efficient method for the synthesis of quinazoline-2-carboxylic acid involves the reaction of 2-aminobenzonitrile with glyoxylic acid. This reaction proceeds through an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic quinazoline ring system. The hydrochloride salt can then be readily prepared by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminobenzonitrile

-

Glyoxylic acid monohydrate

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 eq) in ethanol.

-

Addition of Reagent: To the stirring solution, add glyoxylic acid monohydrate (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of quinazoline-2-carboxylic acid may form.

-

Salt Formation: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.2 eq) with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities. Dry the purified this compound under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the hydrochloride salt should also be determined and compared to literature values.

The Carboxylic Acid Handle: A Gateway to Diverse Chemical Space

The true utility of this compound as a building block lies in the reactivity of its carboxylic acid group. This functional group serves as a versatile anchor for the introduction of a wide array of substituents, most commonly through the formation of amide bonds.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The conversion of the carboxylic acid to a carboxamide is a fundamental transformation in drug discovery, as the amide bond is a key structural feature in a vast number of biologically active molecules. The resulting quinazoline-2-carboxamides have shown significant potential in various therapeutic areas.

Experimental Protocol: General Procedure for the Synthesis of Quinazoline-2-carboxamides

Method A: Acyl Chloride Formation Followed by Amination

This robust two-step procedure involves the activation of the carboxylic acid by conversion to the more reactive acyl chloride, followed by reaction with the desired amine.

Step 1: Synthesis of Quinazoline-2-carbonyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂, 10-20 eq) or a solution of oxalyl chloride ((COCl)₂, 2-3 eq) in an inert dry solvent such as dichloromethane (DCM).

-

Reaction: If using thionyl chloride, add a catalytic amount of dry dimethylformamide (DMF) and heat the mixture to reflux for 2-4 hours. If using oxalyl chloride, stir the reaction at room temperature for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

-

Isolation of Acyl Chloride: Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude quinazoline-2-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

-

Reaction Setup: Dissolve the crude quinazoline-2-carbonyl chloride in a dry aprotic solvent such as DCM or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 eq) in the same solvent.

-

Reaction: Slowly add the amine solution to the stirring acyl chloride solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Method B: Direct Amide Coupling using Coupling Reagents

This one-pot method avoids the isolation of the often-sensitive acyl chloride intermediate and utilizes a coupling reagent to directly form the amide bond.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1-1.5 eq) in a dry polar aprotic solvent like DMF or DCM.

-

Base Addition: Add an organic base such as DIPEA or TEA (2-4 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Gentle heating may be necessary for less reactive substrates. Monitor the reaction progress by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Method A, Step 2.

Applications in Medicinal Chemistry: From Bench to Bedside

The derivatization of quinazoline-2-carboxylic acid has led to the discovery of potent and selective modulators of various biological targets, highlighting its significance as a privileged scaffold in drug discovery.

Targeting Matrix Metalloproteinases (MMPs) for the Treatment of Atherosclerosis

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix. Overexpression of certain MMPs, particularly MMP-13 (collagenase-3), has been implicated in the progression of unstable atherosclerosis.[6] The degradation of collagen in the fibrous cap of atherosclerotic plaques by MMP-13 can lead to plaque rupture and subsequent thrombotic events. Therefore, selective inhibitors of MMP-13 are being investigated as potential therapeutic agents for atherosclerosis.

Quinazoline-2-carboxamides have emerged as a promising scaffold for the development of potent and selective MMP-13 inhibitors.[7] Structure-based drug design has led to the identification of compounds with nanomolar potency and high selectivity over other MMP isoforms.[8] These inhibitors typically feature a substituent on the amide nitrogen that can favorably interact with the S1' pocket of the enzyme.

The following table summarizes the in vitro inhibitory activity of selected quinazoline-2-carboxamide derivatives against MMP-13.

| Compound ID | R Group (on amide) | MMP-13 IC₅₀ (nM) | Selectivity vs. MMP-1 | Reference |

| 21k | 4-(2-carboxyethyl)phenyl | 2.2 | >1000-fold | [9] |

| 9a | 4-methoxyphenyl | 0.65 | >1500-fold | [8] |

| 9e | 4-pyridyl | 3.3 | >300-fold | [8] |

Table 1: In vitro inhibitory activity of selected quinazoline-2-carboxamide derivatives against MMP-13.

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. Phenotypic screening of compound libraries has identified quinazolinone-2-carboxamide derivatives as a promising new antimalarial scaffold.[10][11] Structure-activity relationship studies have led to the identification of potent inhibitors with activity against drug-resistant strains of malaria.

| Compound ID | R Group (on amide) | P. falciparum 3D7 IC₅₀ (µM) | Reference |

| Hit Compound | 4-fluorobenzyl | 1.9 | [10] |

| 19f | 3-ethyl-5-(trifluoromethyl)benzyl | 0.02 | [10] |

Table 2: Antimalarial activity of selected quinazolinone-2-carboxamide derivatives.

Anticancer and Antimicrobial Applications

The versatility of the quinazoline-2-carboxamide scaffold has also been exploited in the development of anticancer and antimicrobial agents. Various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range.[12][13] Additionally, certain quinazoline-2-carboxamides have exhibited potent antimicrobial activity against various bacterial and fungal strains.[14]

| Compound | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |

| Indole Conjugate 19 | EGFR | IC₅₀ = 40.7 nM | [3] |

| Thiadiazole Derivative 32 | MCF-7 (Breast Cancer) | IC₅₀ = 0.02 µM | [12] |

| Indoloquinazoline 15 | S. aureus | MIC = 2.5 µg/mL | [8] |

Table 3: Anticancer and antimicrobial activity of selected quinazoline derivatives.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the facile derivatization of its carboxylic acid group provide a powerful platform for the generation of diverse chemical libraries and the systematic optimization of lead compounds. The successful application of this scaffold in the development of potent and selective inhibitors for a range of therapeutic targets, including MMPs, malarial parasites, and cancer cells, underscores its immense potential.

Future research in this area will likely focus on the exploration of novel derivatization strategies to access even greater chemical space. The application of advanced synthetic methodologies, such as flow chemistry and automated synthesis, will undoubtedly accelerate the discovery of new quinazoline-2-carboxamide-based drug candidates. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of the quinazoline-2-carboxylic acid scaffold promises to yield a new wave of innovative medicines to address unmet medical needs.

References

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. 2022. Available from: [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. 2018. Available from: [Link]

-

Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis. Journal of Medicinal Chemistry. 2023. Available from: [Link]

-

Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. 2021. Available from: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. 2024. Available from: [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. 2021. Available from: [Link]

-

Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Avicenna Journal of Medical Biochemistry. 2014. Available from: [Link]

-

Synthesis of quinazoline-2,4-(1H,3H)-diones... ResearchGate. N.D. Available from: [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. 2021. Available from: [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. 2025. Available from: [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. 2020. Available from: [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. N.D. Available from: [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. 2011. Available from: [Link]

-

METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). ResearchGate. 2023. Available from: [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. 2021. Available from: [Link]

-

Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry. 2017. Available from: [Link]

-

Nafion-H catalyzed cyclocondensation reaction for the synthesis of octahydroquinazolinone derivatives. ResearchGate. 2025. Available from: [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. 2020. Available from: [Link]

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. N.D. Available from: [Link]

-

Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Molecules. 2021. Available from: [Link]

-

Comparison of the IC50values of derivatives against a gastric cancer... ResearchGate. N.D. Available from: [Link]

-

QSAR rationales for MMP-13 inhibition by quinazoline derivatives. Beni-Suef University Journal of Basic and Applied Sciences. 2024. Available from: [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Molecular Structure. 2022. Available from: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. 2024. Available from: [Link]

-

Antimalarial activity and SAR of quinazolinone‐2‐carboxamide... ResearchGate. N.D. Available from: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. 2021. Available from: [Link]

-

Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors without a zinc binding group using a structure-based design approach. Journal of Medicinal Chemistry. 2014. Available from: [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. 2023. Available from: [Link]

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Antimicrobial Agents and Chemotherapy. 2016. Available from: [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Journal of Pharmaceutical Sciences. 2023. Available from: [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules. 2021. Available from: [Link]

-

(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. 2020. Available from: [Link]

Sources

- 1. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 6. Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel, highly potent, and selective quinazoline-2-carboxamide-based matrix metalloproteinase (MMP)-13 inhibitors without a zinc binding group using a structure-based design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ajchem-a.com [ajchem-a.com]

A Technical Guide to the Spectroscopic Profile of Quinazoline-2-carboxylic acid Hydrochloride

This guide provides an in-depth analysis of the expected spectroscopic data for quinazoline-2-carboxylic acid hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific salt, this document leverages established principles of spectroscopy and data from structurally related analogs to provide a robust predictive framework. This resource is intended to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this compound in their work.

The inherent value of quinazoline derivatives in pharmaceutical research necessitates a thorough understanding of their structural properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structure and confirming the identity of synthesized compounds. This guide explains the causality behind the expected spectral features, offering a self-validating system for interpreting experimental results.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with a systematic numbering scheme for the atoms, is presented below. This numbering will be used throughout this guide to assign specific spectral signals.

Caption: Predicted mass spectral fragmentation pathway for quinazoline-2-carboxylic acid.

Predicted Mass Spectrometry Data:

| m/z | Assignment | Description |

| 174 | [M]⁺˙ | Molecular ion of the free base. |

| 129 | [M - COOH]⁺ | Loss of the carboxylic acid radical. |

| 130 | [M - CO₂]⁺˙ | Loss of carbon dioxide. |

| 102 | [C₈H₅N]⁺ | Loss of HCN from the m/z 129 fragment. |

Experimental Protocols

To obtain high-quality spectroscopic data, it is crucial to follow standardized experimental protocols. The following are general methodologies applicable to the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used. For the detection of the acidic protons, ensure the spectral window is wide enough to include the downfield region. To confirm the acidic protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are generally required for ¹³C NMR compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Obtain the IR spectrum using an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Acquire the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition: Introduce the sample into the ion source. For ESI, the sample is infused directly or via liquid chromatography. For EI, a direct insertion probe may be used. The mass spectrum is recorded over a suitable m/z range.

Conclusion

This technical guide provides a comprehensive, predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By synthesizing information from fundamental spectroscopic principles and data from analogous structures, this document serves as an authoritative resource for researchers in the field. The provided rationale for the expected spectral features, along with standardized experimental protocols, will aid in the unambiguous identification and characterization of this important heterocyclic compound, thereby supporting its application in drug discovery and development.

References

-

8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (2026, May 22). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Quinazoline | C8H6N2 | CID 9210 - PubChem. Retrieved from [Link]

-